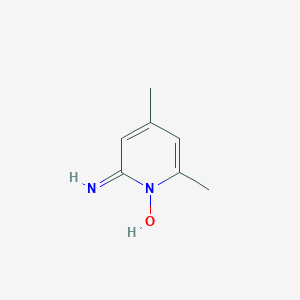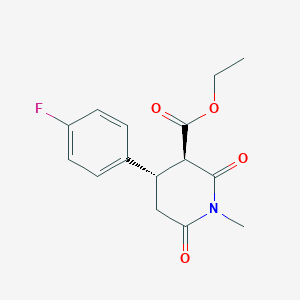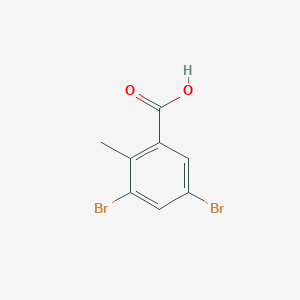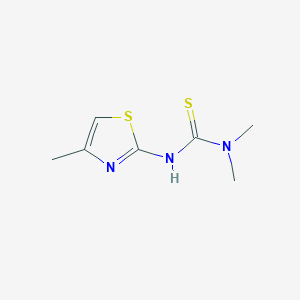
2-(2-Piperidinoethyl)-1-tetralone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Piperidinoethyl)-1-tetralone, also known as PET, is a chemical compound that belongs to the family of tetralones. PET has been extensively studied for its various applications in scientific research.
Mécanisme D'action
2-(2-Piperidinoethyl)-1-tetralone acts as a monoamine transporter inhibitor, which means that it inhibits the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood, motivation, and cognitive function. This compound has also been shown to have analgesic effects, which can be useful for the treatment of pain.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Piperidinoethyl)-1-tetralone has several advantages for lab experiments. This compound is relatively easy to synthesize, and its derivatives and analogs can be easily prepared. This compound is also relatively stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to administer in vivo. This compound also has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 2-(2-Piperidinoethyl)-1-tetralone. This compound analogs and derivatives can be further developed and studied for their potential therapeutic applications. The mechanism of action of this compound can be further elucidated to better understand its biochemical and physiological effects. This compound can also be used as a tool for the study of various neurological and psychiatric disorders. Additionally, new methods for the synthesis and administration of this compound can be developed to overcome its limitations.
Conclusion
In conclusion, this compound is a chemical compound that has various applications in scientific research. This compound can be synthesized using several methods, and its derivatives and analogs have potential therapeutic applications. This compound acts as a monoamine transporter inhibitor, which leads to various physiological and biochemical effects. This compound has advantages and limitations for lab experiments, and there are several future directions for its study.
Méthodes De Synthèse
2-(2-Piperidinoethyl)-1-tetralone can be synthesized using a variety of methods, including the Leuckart-Wallach reaction, reductive amination, and the Mannich reaction. The Leuckart-Wallach reaction involves the reaction of 2-tetralone with piperidine and formic acid, followed by heating and distillation. Reductive amination involves the reaction of 2-tetralone with piperidine and a reducing agent such as sodium borohydride. The Mannich reaction involves the reaction of 2-tetralone with piperidine, formaldehyde, and a secondary amine.
Applications De Recherche Scientifique
2-(2-Piperidinoethyl)-1-tetralone has been widely used in scientific research for its various applications. This compound has been used as a precursor for the synthesis of various compounds, including this compound analogs and this compound derivatives. This compound analogs have been used as potential anticancer agents, while this compound derivatives have been used as potential antipsychotic agents. This compound has also been used as a probe for the study of monoamine transporters and receptors.
Propriétés
Numéro CAS |
101598-54-3 |
|---|---|
Formule moléculaire |
C17H23NO |
Poids moléculaire |
257.37 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H23NO/c19-17-15(10-13-18-11-4-1-5-12-18)9-8-14-6-2-3-7-16(14)17/h2-3,6-7,15H,1,4-5,8-13H2 |
Clé InChI |
OLYOMTHVPHBVSF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
SMILES canonique |
C1CCN(CC1)CCC2CCC3=CC=CC=C3C2=O |
Synonymes |
2-(2-piperidinoethyl)-1-tetralone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



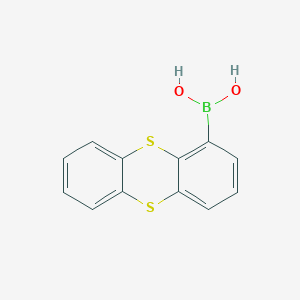
![Ethanone, 1-[2-(1,1-dimethylethyl)-3-methyl-2-cyclopropen-1-yl]-(9CI)](/img/structure/B34496.png)
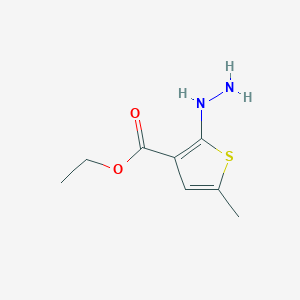

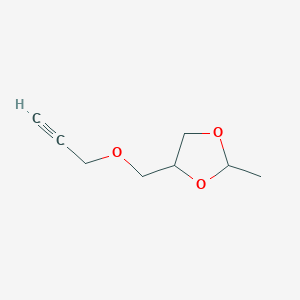
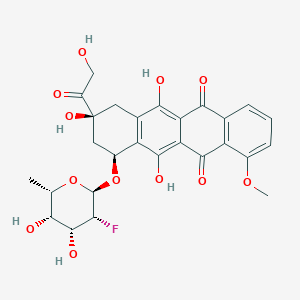

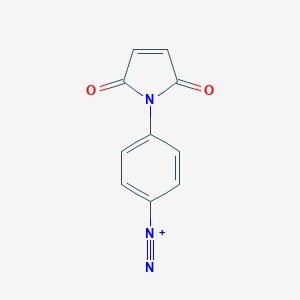
![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)
